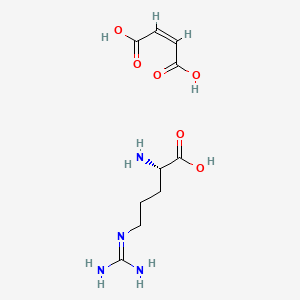
L-Arginine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine maleate is a compound formed by the reaction of L-arginine, a basic amino acid, with maleic acid, a weak organic acid. This compound is known for its non-linear optical properties and is used in various scientific and industrial applications. It is a promising material for optical frequency conversion and other optoelectronic applications due to its excellent optical, thermal, and mechanical properties .
Preparation Methods
L-Arginine maleate can be synthesized through a reaction between L-arginine and maleic acid in equimolar proportions. The reaction typically takes place in an aqueous solution, and the resulting compound is purified through repeated crystallization until optically clear crystals are obtained . The slow evaporation method is commonly used for the growth of this compound crystals. In this method, the reactants are dissolved in distilled water, and the solution is allowed to evaporate slowly at room temperature, leading to the formation of high-quality crystals .
Chemical Reactions Analysis
L-Arginine maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Arginine maleate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which L-arginine maleate exerts its effects involves several molecular targets and pathways. L-arginine, a component of the compound, is known to promote the production of nitric oxide, a key signaling molecule that regulates various physiological processes, including vasodilation and immune responses . The maleate component may also contribute to the compound’s overall effects by interacting with specific cellular targets and modulating biochemical pathways .
Comparison with Similar Compounds
L-Arginine maleate can be compared with other similar compounds, such as:
L-Arginine hydrochloride: Another salt of L-arginine, commonly used as a dietary supplement and in medical research.
L-Arginine aspartate: Known for its potential benefits in enhancing athletic performance and muscle recovery.
L-Arginine alpha-ketoglutarate: Often used in bodybuilding supplements for its potential to increase nitric oxide production and improve blood flow.
This compound stands out due to its unique combination of L-arginine and maleic acid, which imparts distinct optical and biochemical properties, making it suitable for specialized applications in optoelectronics and medical research .
Properties
CAS No. |
93778-36-0 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C6H14N4O2.C4H4O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t4-;/m0./s1 |
InChI Key |
VNFMIHBKZKZIQO-HSBCLPKZSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |
Related CAS |
93778-37-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
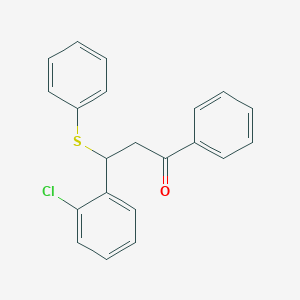
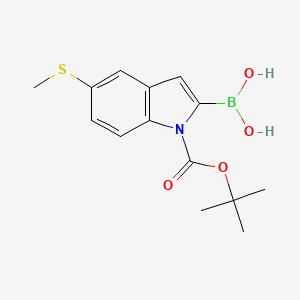
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
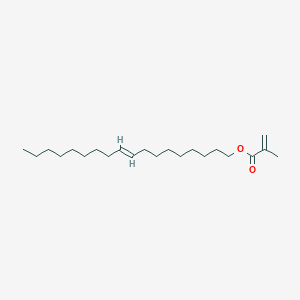
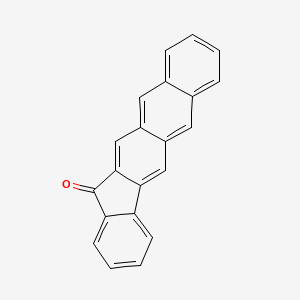
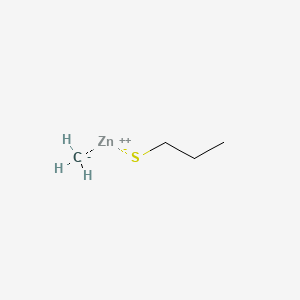
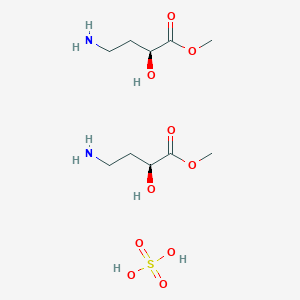
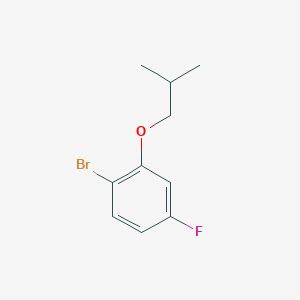

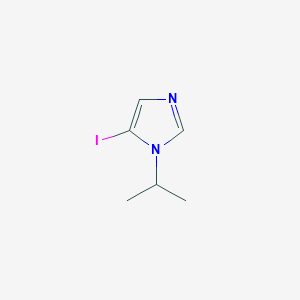
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
